molecular formula C11H9NO B1644070 2-Methylquinoline-5-carbaldehyde CAS No. 141234-07-3

2-Methylquinoline-5-carbaldehyde

Cat. No.: B1644070
CAS No.: 141234-07-3
M. Wt: 171.19 g/mol
InChI Key: DGYSUKODAQVHEI-UHFFFAOYSA-N
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Description

2-Methylquinoline-5-carbaldehyde is a quinoline derivative characterized by a methyl group at the 2-position and a formyl group at the 5-position of the quinoline ring system. Quinolines are nitrogen-containing heterocyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, chemistry, and industry.

Synthetic Routes and Reaction Conditions:

  • Skraup Synthesis: This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Doebner-Miller Reaction: This involves the condensation of aniline with aldehydes or ketones in the presence of sulfuric acid.

  • Biltz Method: This method uses o-aminophenol and acetic anhydride in the presence of a catalyst.

Industrial Production Methods: Industrial production often involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and advanced catalytic systems are employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of 2-Methylquinoline-5-methanol.

  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Using electrophiles like nitric acid (HNO₃) or halogens (Cl₂, Br₂).

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • 2-Methylquinoline-5-methanol: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from electrophilic substitution reactions.

Biochemical Analysis

Biochemical Properties

2-Methylquinoline-5-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s activity and specificity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in apoptosis and cell cycle regulation, thereby influencing cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding can result in conformational changes in the enzyme, affecting its activity and downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its biological activity and toxicity, making it essential to understand its metabolic pathways for drug development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and therapeutic potential .

Scientific Research Applications

2-Methylquinoline-5-carbaldehyde has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

2-Methylquinoline-5-carbaldehyde is compared with other similar compounds such as quinoline, isoquinoline, and quinaldine:

  • Quinoline: Similar structure but lacks the methyl group at the 2-position.

  • Isoquinoline: Similar nitrogen-containing heterocycle but with a different ring arrangement.

  • Quinaldine: Similar to quinoline but with a different substitution pattern.

These compounds share some properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-methylquinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-5-6-10-9(7-13)3-2-4-11(10)12-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYSUKODAQVHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296347
Record name 2-Methyl-5-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141234-07-3
Record name 2-Methyl-5-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141234-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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